Docusate
Overview
Description
Docusate, also known as dioctyl sulfosuccinate, is a stool softener used to treat constipation . It works by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . There are many brands and forms of docusate available .
Molecular Structure Analysis
Docusate Sodium has the molecular formula C20H37NaO7S . Its molecular weight is 444.56 g/mol . The percent composition is C 54.04%, H 8.39%, Na 5.17%, O 25.19%, S 7.21% .Chemical Reactions Analysis
Docusate is metabolized in the liver, where it undergoes significant first-pass metabolism, forming both active and inactive metabolites .Physical And Chemical Properties Analysis
Docusate Sodium is an odorless colorless to white waxy solid . It sinks and mixes slowly with water .Scientific Research Applications
Docusate in Drug Release
- Docusate sodium enhances in vitro drug release rates from controlled-release dosage forms, particularly for nonwax-coated pellets. It exhibits a dual action: enhancing dissolution rates in vivo and entrapping drugs in micelles, especially at concentrations around the critical micelle concentration (CMC) (Chambliss et al., 1981).
Docusate as a Protective Agent Against Viruses
- Docusate demonstrates effectiveness against herpes simplex viruses (HSV) types 1 and 2, including wild-type and drug-resistant strains. It inactivates viruses by disrupting viral envelopes or denaturing proteins, showing potential as a topical vaginal microbicide (Gong et al., 2001).
Docusate in Self-Emulsifying Drug Delivery Systems (SEDDS)
- Sodium docusate is used in SEDDS for therapeutic peptides, offering protection against intestinal proteases and reduced glutathione (GSH), thus enhancing peptide stability and delivery (Hetényi et al., 2017).
Docusate's Role in Enhancing Peritoneal Dialysis Clearance
- Docusate sodium significantly increases the clearance of creatinine and urea in peritoneal dialysis, suggesting its potential to enhance dialysis efficiency (Dunham et al., 1981).
Docusate in Animal Health: Digestion and Absorption in Sheep
- Docusate supplementation in sheep led to increased feed intake, and improved digestion and absorption of nutrients, indicating its potential as a feed additive (Li et al., 2019).
Docusate's Effect on Intestinal Epithelia
- Docusate and other surfactants significantly alter the permeability of model drugs across different epithelia, with varying sensitivities observed among Caco-2 cells, porcine jejunum, and rat ileo-jejunum (Legen et al., 2005).
Environmental Impact of Docusate
- Docusate sodium has been identified as a potential risk to sediment-dwelling organisms based on its environmental concentration. However, more data is needed on sediment concentrations and toxicity to these organisms to firmly conclude its environmental risk (Carlsson et al., 2006).
Docusate in Novel Drug Formulations
- A novel ion pair of tetracycline docusate was developed, showing promise in drug formulations. It was characterized for thermal stability, water solubility, and partition coefficients, indicating its potential in innovative drug delivery systems (Alves et al., 2013).
Safety And Hazards
Future Directions
Despite its common use, the effectiveness of Docusate in treating constipation remains unclear, as several studies report Docusate to be no more effective than placebo for increasing the frequency of stool or stool softening . Therefore, there is a need for more research to assess the efficacy of Docusate in managing constipation .
properties
IUPAC Name |
1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSDLXPSAYFUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
128-49-4 (calcium salt), 19149-47-4 (magnesium salt), 30673-56-4 (ammonium salt), 577-11-7 (hydrochloride salt) | |
Record name | Docusate hydrogen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044279 | |
Record name | Docusate hydrogen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Docusate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Recent studies suggest that docusate's mechanism of action is due largely to it's surfactant effect in the intestines, which allow fat and water into the feces to soften the stool. Docusate’s mechanism of action was investigated in 1985 on healthy patients. Docusate was added directly to the jejunum based on calculated concentrations of docusate in the jejunum. At this concentration, there was an increase in secretion of water, sodium, chloride, and potassium as well as a decrease in absorption of glucose and bicarbonate. Based on in vitro data, the authors suggested this effect was due to an increase in intracellular cyclic AMP either directly through docusate or E series prostaglandins. | |
Record name | Docusate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Docusate | |
CAS RN |
10041-19-7 | |
Record name | Dioctyl sulfosuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10041-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docusate hydrogen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docusate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Docusate hydrogen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOCUSATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7P27195AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
153-157 | |
Record name | Docusate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.